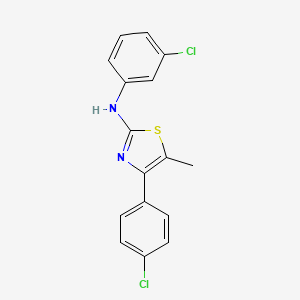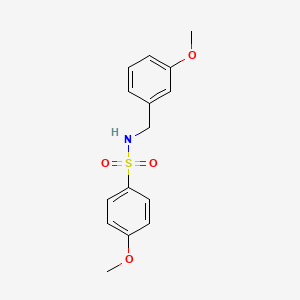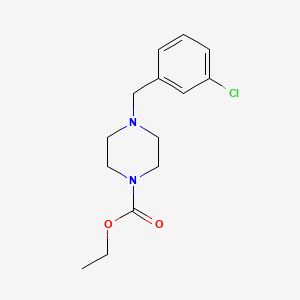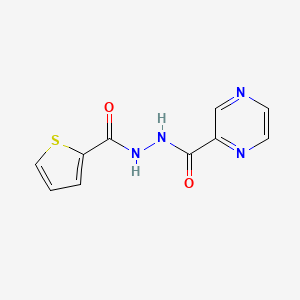
N-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine, also known as CCT137690, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. It was first synthesized in 2008 by researchers at the Cancer Research UK Cancer Therapeutics Unit at The Institute of Cancer Research in London. Since then, it has been the subject of numerous scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in cancer research.
作用機序
N-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine works by inhibiting the activity of Mps1 kinase, which is involved in the regulation of the spindle assembly checkpoint (SAC) during cell division. The SAC is a critical mechanism that ensures that chromosomes are correctly aligned and separated during cell division, and defects in this process can lead to genomic instability and the development of cancer. By inhibiting Mps1 kinase, N-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine disrupts the SAC and induces cell death in cancer cells.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine has been shown to have a potent inhibitory effect on Mps1 kinase, with an IC50 value of approximately 15 nM. It has also been shown to induce cell death in a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been shown to have a synergistic effect when combined with other cancer drugs, such as paclitaxel and cisplatin.
実験室実験の利点と制限
One advantage of N-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine is its potent inhibitory effect on Mps1 kinase, which makes it a valuable tool for studying the role of this protein in cancer development and progression. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several potential future directions for research on N-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine. One area of interest is the development of combination therapies that include N-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine and other cancer drugs. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to N-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine treatment. Additionally, further studies are needed to investigate the safety and efficacy of N-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine in humans, with the ultimate goal of developing it into a clinically useful cancer therapy.
合成法
The synthesis of N-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine involves a multi-step process that includes the reaction of 3-chloroaniline with 4-chlorobenzaldehyde to form an imine intermediate, which is then reduced with sodium borohydride to produce the desired thiazole amine. The final product is obtained through a purification process involving column chromatography and recrystallization.
科学的研究の応用
N-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine has been studied extensively for its potential in cancer treatment. It has been shown to inhibit the activity of a protein known as Mps1 kinase, which is involved in the regulation of cell division and the maintenance of genomic stability. By inhibiting Mps1 kinase, N-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine has been shown to induce cell death in cancer cells, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
N-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2S/c1-10-15(11-5-7-12(17)8-6-11)20-16(21-10)19-14-4-2-3-13(18)9-14/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYQOZFVLCBNSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B5819998.png)

![methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5820025.png)

![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-nitrophenyl)ethanone](/img/structure/B5820039.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5820047.png)


![2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5820061.png)
![5-[(2-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5820067.png)
![1-{[(4-fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5820078.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide](/img/structure/B5820096.png)